CCR4 antagonist 2, also known as C-021 dihydrochloride, is a potent small molecule designed to inhibit the chemokine receptor CCR4, which plays a significant role in various immune responses and inflammatory conditions. This compound is particularly noted for its effectiveness in blocking the interaction between CCR4 and its ligands, such as CCL17 and CCL22, which are involved in the recruitment of regulatory T cells to sites of inflammation and tumors. The compound has been evaluated for its potential therapeutic applications in diseases characterized by aberrant CCR4 signaling, including allergic disorders and certain cancers.
The compound belongs to a class of small molecule antagonists targeting G protein-coupled receptors, specifically the chemokine (C-C motif) receptor 4. It is classified under the chemical category of quinazolinamines, which are known for their diverse biological activities. The synthesis of CCR4 antagonist 2 has been documented in several studies, highlighting its structural features and pharmacological properties .
The synthesis of CCR4 antagonist 2 involves several key steps:
CCR4 antagonist 2 has a complex molecular structure characterized by the following features:
The compound's detailed structural representation can be derived from its SMILES notation: C(=O)C1=CSC(NC2=CC=CC3=C2C=CC=C3)=N1.CC(C1=CSC(NC2=CC=CC3=C2C=CC=C3)=N1)N(C)C .
The primary chemical reactions involving CCR4 antagonist 2 include:
CCR4 antagonist 2 functions by competitively inhibiting the binding of chemokines (such as CCL17 and CCL22) to the CCR4 receptor. This blockade prevents the downstream signaling pathways that lead to immune cell migration and activation. Specifically, it disrupts the interaction between regulatory T cells and inflammatory sites, thereby modulating immune responses associated with allergies and cancer progression .
Research indicates that treatment with this antagonist can significantly reduce inflammation in models of allergic asthma by blocking Th2 cell recruitment .
CCR4 antagonist 2 has several promising applications in scientific research:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: